4-Acetylphenyl 2-phenylquinoline-4-carboxylate
CAS No.: 353465-88-0
Cat. No.: VC21473734
Molecular Formula: C24H17NO3
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353465-88-0 |
|---|---|
| Molecular Formula | C24H17NO3 |
| Molecular Weight | 367.4g/mol |
| IUPAC Name | (4-acetylphenyl) 2-phenylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C24H17NO3/c1-16(26)17-11-13-19(14-12-17)28-24(27)21-15-23(18-7-3-2-4-8-18)25-22-10-6-5-9-20(21)22/h2-15H,1H3 |
| Standard InChI Key | MFRVBFXBCYFOJD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
| Property | Value |
|---|---|
| CAS Number | 353465-88-0 |
| IUPAC Name | (4-acetylphenyl) 2-phenylquinoline-4-carboxylate |
| Molecular Formula | C₂₄H₁₇NO₃ |
| Molecular Weight | 367.4 g/mol |
| Standard InChI | InChI=1S/C24H17NO3/c1-16(26)17-11-13-19(14-12-17)28-24(27)21-15-23(18-7-3-2-4-8-18)25-22-10-6-5-9-20(21)22/h2-15H,1H3 |
| Standard InChIKey | MFRVBFXBCYFOJD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
| PubChem Compound ID | 1128696 |
The compound's structure includes several key functional groups that contribute to its biological activity and physicochemical properties. The quinoline heterocycle serves as the core scaffold, while the phenyl group at position 2 enhances lipophilicity and provides additional sites for π-π interactions with target proteins. The ester linkage between the carboxylic acid moiety and 4-acetylphenol introduces structural rigidity and potential hydrogen bonding capacity, which may influence its binding affinity to biological targets.
Physicochemical Properties and Structure-Activity Relationships
Quinoline-4-carboxylic acid derivatives, including 4-Acetylphenyl 2-phenylquinoline-4-carboxylate, possess distinctive physicochemical properties that impact their biological activities. Structure-activity relationship (SAR) studies on related quinoline derivatives have demonstrated that modifications at different positions of the quinoline ring significantly affect their biological profiles. The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives, as in the compound under study, has been shown to exhibit good antibacterial activity and plays a significant role in the development of new antibacterials .
Synthesis Methods
Synthetic Approaches and Reaction Pathways
The synthesis of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate can be approached through several established methods used for similar quinoline derivatives. The Pfitzinger condensation reaction stands as a prominent method, involving the reaction of isatin with substituted acetophenones in the presence of a base such as potassium hydroxide under reflux conditions in ethanol. This reaction pathway leads to the formation of the quinoline-4-carboxylic acid core structure, which can then be esterified with 4-acetylphenol to yield the target compound.
Another viable synthetic route involves the Doebner reaction, which has been extensively employed for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives. This reaction typically utilizes aniline, an appropriate aldehyde (such as benzaldehyde for introducing the 2-phenyl group), pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media . The resulting 2-phenyl-quinoline-4-carboxylic acid can then undergo esterification with 4-acetylphenol through standard coupling procedures to obtain the desired product.
Modern Catalytic Approaches
Recent advancements in synthesis methodologies have introduced more efficient catalytic systems for preparing quinoline-4-carboxylic acid derivatives. One notable approach involves the use of supported catalysts such as Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives via anomeric-based oxidation . This method offers several advantages, including short reaction times, high yields, and the ability to recover and reuse the catalyst.
The general procedure for such catalytic synthesis typically involves:
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Mixing the appropriate starting materials under solvent-free conditions at elevated temperatures (approximately 80°C)
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Monitoring reaction progress using thin-layer chromatography
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Adding hot ethanol to dissolve unreacted starting materials and products after reaction completion
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Separating the catalyst using an external magnet (for magnetic catalysts)
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Recrystallization of the crude product to obtain the pure 2-aryl-quinoline-4-carboxylic acid
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Subsequent esterification with 4-acetylphenol to yield 4-Acetylphenyl 2-phenylquinoline-4-carboxylate
These modern catalytic approaches represent significant improvements over traditional methods in terms of efficiency, yield, and environmental impact, making them attractive options for the preparation of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate and related compounds.
Mechanism of Action
HDAC Inhibition Properties
4-Acetylphenyl 2-phenylquinoline-4-carboxylate functions primarily as a histone deacetylase (HDAC) inhibitor, a mechanism that has attracted significant attention in drug discovery efforts, particularly for cancer therapies. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, 4-Acetylphenyl 2-phenylquinoline-4-carboxylate alters histone acetylation levels, which results in changes in gene expression profiles associated with cell cycle regulation and apoptosis.
The compound's structure is particularly well-suited for HDAC inhibition. The quinoline core serves as a cap group that interacts with the rim of the HDAC active site, while the carboxylate functionality may function as a zinc-binding group, interacting with the catalytic zinc ion present in the active site of HDACs. The phenyl groups provide hydrophobic interactions that enhance binding affinity and specificity to the target enzymes.
Structural Basis for Biological Activity
The biological activity of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate is closely tied to its structural features. Studies on similar quinoline derivatives have indicated that:
These structural attributes collectively contribute to the compound's HDAC inhibitory activity and its potential therapeutic applications. The presence of multiple aromatic rings facilitates strong hydrophobic interactions within the active site of HDACs, while the functional groups provide opportunities for hydrogen bonding and other non-covalent interactions that stabilize the enzyme-inhibitor complex.
Biological Activities and Applications
Structure-Activity Relationship Analysis
| Compound | LogP Value | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | HDAC Inhibition |
|---|---|---|---|---|
| 2-phenyl-quinoline-4-carboxylic acid derivatives with rigid cyclic amino group | Variable | High activity against S. aureus and B. subtilis | Variable activity | Not reported |
| 2-phenyl-quinoline-4-carboxylic acid derivatives with flexible chain amino group | Variable | Moderate activity | Higher activity against E. coli | Not reported |
| 4-Acetylphenyl 2-phenylquinoline-4-carboxylate | Not specified | Not specifically reported | Not specifically reported | Present |
Current Research Status and Future Directions
Recent Developments
Research on 4-Acetylphenyl 2-phenylquinoline-4-carboxylate and related quinoline derivatives has been steadily progressing, with increasing interest in their HDAC inhibitory properties and potential therapeutic applications. Studies on compounds with similar structures have demonstrated potent inhibitory effects on various HDAC isoforms, highlighting the promise of this chemical class in drug discovery efforts.
Recent research has also focused on optimizing synthetic methodologies for quinoline-4-carboxylic acid derivatives, with notable advancements in catalytic approaches that offer improved efficiency and environmental sustainability . These developments facilitate the preparation of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate and related compounds for further biological evaluation.
Future Research Opportunities
Several promising avenues for future research on 4-Acetylphenyl 2-phenylquinoline-4-carboxylate include:
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Comprehensive structure-activity relationship studies to identify optimal substitution patterns for enhanced HDAC inhibitory activity
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Investigation of isoform selectivity toward different HDAC classes to improve therapeutic index and reduce potential side effects
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Detailed mechanistic studies to better understand the molecular basis of its biological activities
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Exploration of combination therapies with established anticancer agents to potentially enhance efficacy
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Development of improved formulations or prodrug approaches to address potential bioavailability challenges
These research directions could significantly advance our understanding of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate's biological properties and therapeutic potential, potentially leading to optimized derivatives with enhanced efficacy and safety profiles.
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